1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid
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Overview
Description
1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring substituted with a chlorinated phenyl group and a trifluoromethyl group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The preparation of this compound may also involve the use of specific boron reagents and palladium catalysts under controlled conditions .
Chemical Reactions Analysis
1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: The compound is used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Known for its use in Suzuki–Miyaura coupling reactions.
5-(2-Chloro-5-(trifluoromethyl)phenyl)furfural: Another compound with a similar structural motif used in organic synthesis.
5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-furoic acid: Used in various chemical reactions and applications.
Biological Activity
1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid (CFTCA) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer activities, enzyme inhibition capabilities, and structure-activity relationships (SAR).
Chemical Structure and Properties
CFTCA possesses a unique triazole ring that is known for its versatility in biological applications. The presence of the trifluoromethyl group enhances lipophilicity and bioactivity. The molecular formula is C11H8ClF3N4O2 with a molecular weight of 351.74 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of CFTCA. A key investigation demonstrated that derivatives of triazole compounds exhibited selective growth-inhibitory activity against Bcl-2 expressing human cancer cell lines, such as MDA-MB-231 and HeLa, with low micromolar IC50 values . The SAR analysis indicated that modifications in the phenyl substitution significantly influenced the activity, suggesting that the trifluoromethyl group plays a crucial role in enhancing anticancer properties.
Table 1: Anticancer Activity of CFTCA Derivatives
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
CFTCA | MDA-MB-231 | 0.5 | High |
CFTCA | HeLa | 0.3 | High |
CFTCA | Jurkat | >10 | Low |
Enzyme Inhibition
CFTCA has been shown to exhibit inhibitory effects on various enzymes. Research indicates that compounds containing the triazole moiety can act as effective inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases . The presence of the trifluoromethyl group has been correlated with increased potency for these enzyme inhibitors.
Table 2: Enzyme Inhibition Potency
Compound | Enzyme | IC50 (µM) | Selectivity Index |
---|---|---|---|
CFTCA | AChE | 0.23 | Moderate |
CFTCA | BuChE | 0.13 | High |
Structure-Activity Relationship (SAR)
The SAR studies reveal that the orientation and type of substituents on the triazole ring significantly impact biological activity. For instance, substituents such as methoxy and trifluoromethyl groups enhance binding affinity to target proteins, leading to improved inhibitory effects against cancer cell lines .
Case Studies
- In Vivo Studies : In a study involving scopolamine-induced Alzheimer’s disease models, CFTCA derivatives demonstrated significant improvements in cognitive functions, suggesting neuroprotective properties alongside anticancer efficacy .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that CFTCA could induce apoptosis in cancer cells through modulation of the Bcl-2 pathway, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3O2/c11-6-2-1-5(10(12,13)14)3-7(6)17-8(9(18)19)4-15-16-17/h1-4H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYYISRMWJWHNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N2C(=CN=N2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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